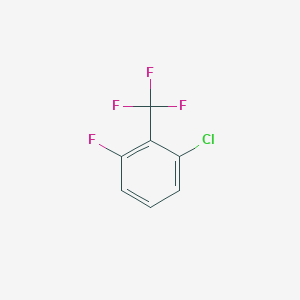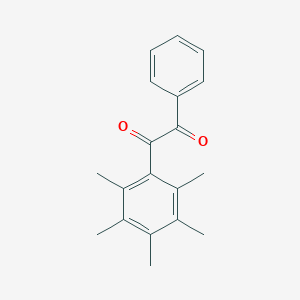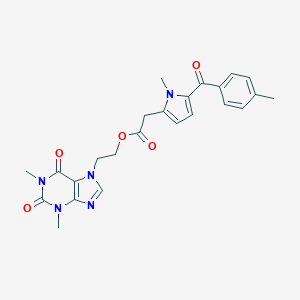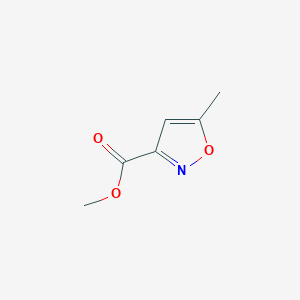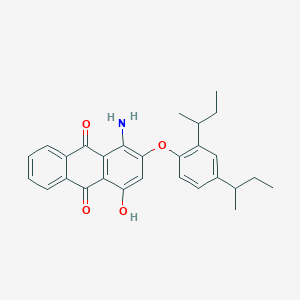
3-((Dimethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Dimethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is also known as DCT or DCTN and belongs to the thiazolidinone family of compounds. DCT has shown promising results in various scientific research applications, including cancer treatment, antimicrobial activity, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of DCT is not fully understood. However, it is believed that DCT induces apoptosis in cancer cells by activating the intrinsic pathway. DCT has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DCT has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. DCT has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cancer cell survival and proliferation. In addition, DCT has been shown to inhibit the expression of various inflammatory cytokines, including TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DCT in lab experiments is its low toxicity and high selectivity towards cancer cells. However, one of the limitations of using DCT is its poor solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on DCT. One potential direction is to investigate the synergistic effects of DCT with other anticancer agents. Another direction is to explore the potential of DCT as a drug candidate for the treatment of inflammatory diseases. Additionally, the development of novel formulations of DCT with improved solubility and bioavailability is an area of future research.
Métodos De Síntesis
The synthesis of DCT involves the reaction of cinnamaldehyde, phenylhydrazine, and dimethylamine with thiosemicarbazide in the presence of a catalyst. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
DCT has been extensively studied for its anticancer properties. In vitro studies have shown that DCT induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer. DCT has also been shown to inhibit cancer cell proliferation and migration.
DCT has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, DCT has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
104123-89-9 |
|---|---|
Nombre del producto |
3-((Dimethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone |
Fórmula molecular |
C21H21N3OS |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
(5E)-3-[(dimethylamino)methyl]-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21N3OS/c1-23(2)16-24-20(25)19(15-9-12-17-10-5-3-6-11-17)26-21(24)22-18-13-7-4-8-14-18/h3-15H,16H2,1-2H3/b12-9+,19-15+,22-21? |
Clave InChI |
DVJSNCOJTQVDNK-UHFFFAOYSA-N |
SMILES isomérico |
CN(C)CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=NC3=CC=CC=C3 |
SMILES |
CN(C)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
SMILES canónico |
CN(C)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
Sinónimos |
3-((Dimethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidi none |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)
